N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-6-2-3-7-13(12)19-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZOYDRZJESGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: Hydroxylation reactions are employed to introduce the hydroxy group onto the cyclopentyl ring.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the hydroxycyclopentyl intermediate with 2-methylphenoxyacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetamide moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on acetamide derivatives with analogous functional groups or structural motifs, highlighting differences in substituents, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Substituent Effects on Pharmacological Activity
- Hydroxycyclopentyl vs. Cyanocyclopentyl ( vs. Target Compound): The hydroxy group in the target compound may enhance hydrogen-bonding capacity, improving solubility and target engagement compared to the electron-withdrawing cyano group in ’s analog, which increases lipophilicity and may favor blood-brain barrier penetration .
- Methylphenoxy vs. Methoxyphenoxy ( vs.
Physicochemical and Structural Properties
- Crystal Packing and Stability (): The cyclopentyl-containing analog in exhibits a wrapped cyclopentane conformation stabilized by O–H∙∙∙O hydrogen bonds, forming chains along the a-axis. This contrasts with bulkier analogs (e.g., trifluoromethoxyphenyl in ), where steric hindrance may disrupt crystalline order .
- Solubility Trends: Sulfamoyl and hydroxyethylamino groups () improve aqueous solubility compared to the target compound’s hydroxycyclopentyl and methylphenoxy groups, which are more lipophilic .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide, often referred to as NAPMA, is a compound that has garnered attention for its potential biological activities, particularly in the context of bone health and cellular mechanisms. This article delves into the biological activity of NAPMA, supported by relevant data tables, case studies, and detailed research findings.
Overview of NAPMA
NAPMA is a synthetic compound derived from acetamide and modified with a cyclopentyl group and a phenoxy moiety. Its structure suggests potential interactions with biological systems, particularly in modulating cellular processes related to osteoclast differentiation and activity.
Inhibition of Osteoclastogenesis
Research has demonstrated that NAPMA effectively inhibits RANKL-induced osteoclastogenesis in vitro. This is significant because osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. In vitro studies indicated that NAPMA suppresses the expression of critical osteoclast marker genes, which are essential for osteoclast differentiation and function .
Key Findings:
- Inhibition of Gene Expression: NAPMA significantly downregulates genes associated with osteoclast differentiation, including c-Fos and NFATc1 .
- Bone Resorption Inhibition: The compound also inhibits bone resorption and prevents actin ring formation in osteoclasts, which are necessary for their resorptive function .
Effects on Bone Loss
In vivo studies have shown that NAPMA attenuates ovariectomy (OVX)-induced bone loss in mice. This model is commonly used to study postmenopausal osteoporosis. The administration of NAPMA resulted in a notable preservation of bone density compared to control groups, indicating its potential as a therapeutic agent against osteoporosis .
The mechanisms through which NAPMA exerts its effects involve multiple signaling pathways:
- NFATc1 Pathway: NAPMA does not affect the phosphorylation of PLCγ or calcineurin phosphatase activity, suggesting that its inhibitory effects on osteoclastogenesis might occur through alternative pathways rather than direct interference with these signaling molecules .
- Cytotoxicity Assessments: Preliminary cytotoxicity assays indicate that NAPMA exhibits low toxicity towards mammalian cells at therapeutic concentrations, making it a promising candidate for further development .
Comparative Biological Activity
To better understand the potency of NAPMA compared to other compounds, a comparative analysis was conducted:
| Compound | Osteoclast Inhibition | Bone Resorption Inhibition | Cytotoxicity |
|---|---|---|---|
| NAPMA | High | Significant | Low |
| PPOA | Moderate | Moderate | Moderate |
| Simvastatin | High | High | Low |
Case Studies
Several studies have focused on the biological activity of NAPMA:
- Study on Osteoclast Differentiation: A study published in Molecules reported that NAPMA effectively inhibited RANKL-induced osteoclast differentiation through modulation of specific signaling pathways without affecting osteoblast differentiation .
- Animal Model Study: In a controlled experiment involving OVX mice, administration of NAPMA resulted in significantly higher bone mineral density compared to untreated controls, supporting its potential use in osteoporosis treatment .
- Cytotoxicity Evaluation: Various cytotoxicity assays demonstrated that NAPMA had minimal adverse effects on different mammalian cell lines, indicating its safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, cyclopentanol derivatives are functionalized via Mitsunobu reactions to introduce the hydroxy group, followed by coupling with 2-(2-methylphenoxy)acetic acid using carbodiimide reagents (e.g., EDC/HOBt) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to improve yield. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to minimize by-products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Structure : Confirm via - and -NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .
- Crystallography : For absolute configuration, perform single-crystal X-ray diffraction (e.g., space group P222, Mo-Kα radiation) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Approach :
Core Modifications : Synthesize derivatives with variations in the cyclopentyl hydroxyl group (e.g., esterification) or phenoxy substituents (e.g., halogenation).
Assays : Test in vitro bioactivity (e.g., COX-2 inhibition for anti-inflammatory potential, IC determination). Compare with reference compounds like N-(4-chlorophenyl) analogs .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., prostaglandin synthase) .
Q. How can conflicting bioactivity data in different studies be resolved?
- Case Example : If one study reports anti-cancer activity (IC = 10 µM) while another shows no effect:
- Variables to Check :
- Assay Conditions : Cell line specificity (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time.
- Compound Stability : Test degradation via LC-MS under assay conditions (pH 7.4, 37°C).
- Resolution : Validate using orthogonal assays (e.g., apoptosis markers vs. viability dyes) .
Q. What are the challenges in predicting metabolic pathways for this compound, and how can they be addressed?
- Key Challenges : Hydroxyl group oxidation (via CYP450 enzymes) and ester hydrolysis.
- Methods :
- In Silico Prediction : Use MetaCore or Schrödinger’s ADMET Predictor.
- In Vitro Testing : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in solubility data across studies?
- Example : Aqueous solubility reported as 0.1 mg/mL (Study A) vs. 0.5 mg/mL (Study B).
- Factors to Investigate :
- pH Dependency : Measure solubility at pH 1.2 (simulated gastric fluid) vs. pH 6.8 (intestinal).
- Polymorphism : Perform PXRD to identify crystalline vs. amorphous forms .
Experimental Design Tables
Table 1 : Recommended Conditions for SAR Studies
| Parameter | Specification | Reference |
|---|---|---|
| Derivative Synthesis | Mitsunobu reaction (DIAD, PhP) | |
| Bioassay | COX-2 inhibition (ELISA, 37°C, 1h) | |
| Metabolite ID | HLM incubation + UPLC-QTOF |
Table 2 : Common Analytical Parameters
| Technique | Key Outputs | Evidence ID |
|---|---|---|
| -NMR | δ 1.2–1.5 (cyclopentyl CH), 6.8 (phenoxy Ar-H) | |
| X-ray Crystallography | CCDC deposition number, R-factor < 0.05 |
Key Considerations for Researchers
- Advanced SAR : Prioritize substituents that enhance hydrogen bonding (e.g., hydroxyl groups) or steric bulk (e.g., methylphenoxy) for target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
